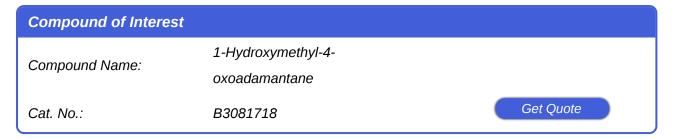


Assessing the ADMET Properties of 1-Hydroxymethyl-4-oxoadamantane: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. This guide provides a comparative assessment of the ADMET properties of **1-Hydroxymethyl-4-oxoadamantane** against two structurally related and clinically established drugs, Amantadine and Rimantadine. Due to the limited publicly available experimental ADMET data for **1-Hydroxymethyl-4-oxoadamantane**, this guide utilizes in silico predictions for this compound and compares them with the known experimental and clinical data of Amantadine and Rimantadine.

Compound Structures

1-Hydroxymethyl-4-oxoadamantane: A derivative of adamantane featuring both a hydroxymethyl and a keto group, suggesting potential for different metabolic pathways compared to simpler adamantanes.

Amantadine: A primary amine derivative of adamantane, known for its antiviral and anti-Parkinsonian effects.[1]

Rimantadine: An alpha-methyl derivative of amantadine, also used as an antiviral agent.[2]



Comparative ADMET Profile

The following tables summarize the key physicochemical and ADMET parameters for the three compounds. The data for **1-Hydroxymethyl-4-oxoadamantane** is based on in silico predictions and should be interpreted as such.

Table 1: Physicochemical Properties

Property	1-Hydroxymethyl-4- oxoadamantane (Predicted)	Amantadine (Experimental)	Rimantadine (Experimental)
Molecular Formula	C11H16O2	C10H17N	C12H21N
Molecular Weight (g/mol)	180.24	151.25[1]	179.30[3]
logP	1.35	2.44[1]	3.28[4]
Topological Polar Surface Area (Ų)	37.3	26.02	26.02
Water Solubility	Moderately Soluble	Freely Soluble (as HCl salt)[5]	Freely Soluble (as HCl salt)[6]
pKa (Strongest Basic)	N/A	10.58[1]	10.14[4]

Table 2: ADME Properties



Parameter	1-Hydroxymethyl-4- oxoadamantane (Predicted)	Amantadine (Experimental/Clini cal)	Rimantadine (Experimental/Clini cal)
Human Intestinal Absorption	High	Well absorbed orally[7]	Well absorbed orally[8]
Caco-2 Permeability	High	High (predicted)	High (predicted)
Blood-Brain Barrier Permeant	Yes	Yes	Yes
Plasma Protein Binding (%)	Low	~67%[9]	~40%[4]
Metabolism	Predicted to undergo oxidation and reduction	Not appreciably metabolized; negligible acetylation[9]	Extensively metabolized via hydroxylation and glucuronidation (>75% of dose)[4][6]
Major Excretion Route	Renal (predicted)	Primarily renal, excreted unchanged[7]	Renal (parent and metabolites)[8]
Half-life (t½)	N/A	~10-14 hours (normal renal function)[9]	~25-30 hours in young adults[4]

Table 3: Toxicity Profile (Predicted)

Toxicity Endpoint	1-Hydroxymethyl-4- oxoadamantane (Predicted)	Amantadine (Predicted)	Rimantadine (Predicted)
hERG I Inhibitor	No	No	No
Hepatotoxicity	No	No	No
Ames Mutagenicity	No	No	No
Skin Sensitization	No	No	No



Experimental Protocols

Detailed methodologies for key in vitro ADMET assays are provided below. These protocols are standard in the field and would be applicable for generating experimental data for **1- Hydroxymethyl-4-oxoadamantane**.

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of human colon adenocarcinoma (Caco-2) cells.

Methodology:

- Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer with tight junctions.
- Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a lowpermeability marker, such as Lucifer Yellow.
- Transport Experiment:
 - The test compound is added to the apical (A) side of the monolayer to assess A-to-B (apical-to-basolateral) transport, mimicking absorption.
 - For efflux studies, the compound is added to the basolateral (B) side to measure B-to-A transport.
 - The plates are incubated at 37°C with gentle shaking.
- Sample Analysis: Samples are collected from the receiver compartment at specified time points and the concentration of the test compound is determined using LC-MS/MS.
- Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
 - dQ/dt is the rate of permeation.



- A is the surface area of the filter.
- C₀ is the initial concentration in the donor compartment.

Protocol 2: Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s.

Methodology:

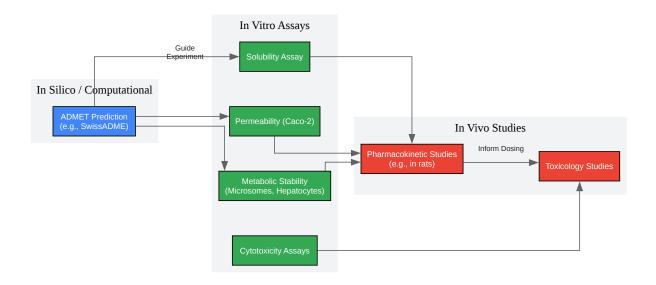
- Incubation Mixture: The test compound is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4).
- Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation without the NADPH system is run in parallel to assess non-enzymatic degradation.
- Time Course: The mixture is incubated at 37°C, and aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.
- Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
- Data Analysis:
 - The percentage of the compound remaining at each time point is plotted against time.
 - The elimination rate constant (k) is determined from the slope of the natural logarithm of the percent remaining versus time.
 - The in vitro half-life ($t\frac{1}{2}$) is calculated as: $t\frac{1}{2}$ = 0.693 / k.
 - The intrinsic clearance (CLint) is calculated as: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

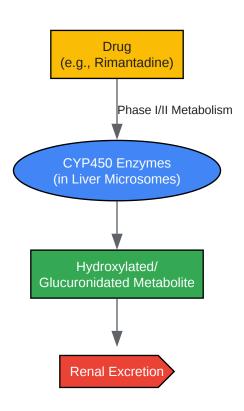


Visualizations
ADMET Assessment Workflow

The following diagram illustrates a typical workflow for assessing the ADMET properties of a drug candidate, from initial in silico screening to in vivo studies.







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